molecular formula C23H21N3O4S2 B2394980 N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 689262-88-2

N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2394980
CAS No.: 689262-88-2
M. Wt: 467.56
InChI Key: WGYABKZBKZPIDM-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-({3-Benzyl-6-Methyl-4-Oxo-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-2-yl}Sulfanyl)Acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a benzodioxol group and a sulfanyl acetamide side chain. Key structural attributes include:

  • Thieno[3,2-d]pyrimidine backbone: A sulfur-containing bicyclic system with a pyrimidine ring, providing a planar, electron-deficient scaffold conducive to intermolecular interactions.
  • Sulfanyl acetamide linkage: The thioether (-S-) bridge connects the core to the N-(2H-1,3-benzodioxol-5-yl)acetamide moiety, which may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-14-9-17-21(32-14)22(28)26(11-15-5-3-2-4-6-15)23(25-17)31-12-20(27)24-16-7-8-18-19(10-16)30-13-29-18/h2-8,10,14H,9,11-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYABKZBKZPIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and thienopyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thieno- and Thiazolo-Pyrimidine Derivatives

Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Core Structure: Thiazolo[3,2-a]pyrimidine (sulfur at position 1) vs. thieno[3,2-d]pyrimidine (sulfur at position 3).
  • Substituents : A benzylidene group at position 2 and a nitrile at position 6, contrasting with the target’s benzyl and sulfanyl acetamide groups.
  • Synthesis: Yielded 68% via condensation with chloroacetic acid and aromatic aldehydes, similar to methods used for thienopyrimidines .
  • Physicochemical Data : IR peaks at 2,219 cm⁻¹ (C≡N) and NMR signals for methyl groups (δ 2.24–2.37 ppm).
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
  • Core Structure: Pyrimidoquinazoline fused with a quinazoline ring, differing from the thienopyrimidine scaffold.
  • Substituents : Lacks sulfur-based linkages but includes a nitrile group (C≡N) and a furan moiety.
  • Synthesis : 57% yield via thiouracil derivative and anthranilic acid, highlighting divergent synthetic pathways compared to the target compound .
Thieno[2,3-d]pyrimidine Derivatives ()
  • Core Structure: Positional isomerism (thieno[2,3-d] vs. [3,2-d]) alters electronic distribution and steric accessibility.
  • Substituents : Carboxamide and thioether groups at positions 3 and 6, akin to the target’s acetamide and sulfanyl motifs .

Sulfanyl Acetamide-Containing Analogues

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides ()
  • Core Structure: 1,3,4-Oxadiazole vs. thienopyrimidine.
  • Sulfanyl Linkage : Similar acetamide-S- bridging group but attached to an indole-oxadiazole hybrid.
  • Synthesis : Utilized hydrazine-carbothioamide intermediates, differing from the target’s chloroacetic acid-based route .

Benzimidazole-Based Analogues (–4)

Compounds 3ae/3af and 3j/3k :
  • Core Structure: Benzimidazole with sulfinyl/sulfonyl groups vs. thienopyrimidine with sulfanyl.
  • Substituents : Methoxy and pyridyl groups enhance polarity, contrasting with the target’s benzodioxol and benzyl motifs.
  • Spectral Data : NMR signals for sulfinyl (δ 4.65–4.92 ppm) and methoxy (δ 3.70–3.93 ppm) groups .

Data Tables

Table 2. Functional Group Impact on Properties

Compound Sulfur Linkage Electron-Withdrawing Groups Lipophilic Groups
Target Compound Sulfanyl (-S-) Benzodioxol (OCH₂O) 3-Benzyl, 6-methyl
11a None Nitrile (C≡N) 2,4,6-Trimethylbenzylidene
3ae/3af Sulfinyl (-SO-) Methoxy (OCH₃) Pyridyl, dimethyl
Sulfanyl (-S-) Oxadiazole Indole

Key Findings and Implications

Sulfur Linkages : Sulfanyl groups (as in the target and ) offer metabolic stability over sulfinyl/sulfonyl groups (–4), which are prone to oxidation .

Synthetic Efficiency : Condensation reactions (e.g., ) yield higher efficiencies (~68%) compared to multi-step routes (e.g., ), guiding scalable synthesis strategies.

Substituent Effects : Bulky benzyl/benzodioxol groups in the target may improve membrane permeability but reduce aqueous solubility relative to nitrile- or methoxy-containing analogues .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety and a thienopyrimidine structure, which are known for their diverse biological activities. The presence of the sulfanyl group is also significant as it may enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that derivatives of benzodioxole exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These studies suggest that the compound may induce apoptosis and inhibit DNA synthesis in cancer cells .

2. Enzyme Inhibition
Compounds containing benzodioxole structures have been evaluated for their ability to inhibit cholinesterases (AChE and BuChE). While some derivatives showed promising results as AChE inhibitors, specific data on this compound's activity remains limited. However, the structural similarities suggest potential for similar enzyme inhibition properties .

3. Antimicrobial Activity
Benzodioxole derivatives have also been investigated for antimicrobial properties. Although specific studies on this compound are scarce, related compounds have demonstrated effectiveness against various bacterial strains. The presence of the thienopyrimidine component may contribute to such activity through mechanisms involving disruption of bacterial cell walls or metabolic pathways.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Interaction : Binding to active sites of enzymes leading to inhibition.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzodioxole-based thiosemicarbazonesAnticancerInduced apoptosis in A549 and C6 cells; inhibited DNA synthesis
Various benzodioxole derivativesAntimicrobialEffective against multiple bacterial strains; mechanism involves cell wall disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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